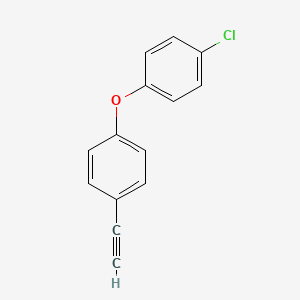
1-Chloro-4-(4-ethynylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-ethynylphenoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a phenoxy group bearing an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-ethynylphenoxy)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes:
Reactants: 1-Chloro-4-iodobenzene and 4-ethynylphenol.
Catalyst: Palladium(0) complex, often Pd(PPh3)4.
Base: Copper(I) iodide (CuI) as a co-catalyst and triethylamine (Et3N) as a base.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the Sonogashira coupling reaction remains a viable method due to its efficiency and scalability. Industrial processes would likely optimize reaction conditions, catalyst loading, and purification steps to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(4-ethynylphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can engage in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide (NaOMe) in methanol.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Boronic acids or esters with a palladium catalyst and a base like potassium carbonate (K2CO3).
Major Products:
Substitution: 1-Methoxy-4-(4-ethynylphenoxy)benzene.
Addition: 1-Chloro-4-(4-ethenylphenoxy)benzene.
Coupling: 1-Chloro-4-(4-(phenyl)phenoxy)benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-ethynylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Materials Science: Incorporated into polymers and materials for electronic applications due to its conjugated structure.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(4-ethynylphenoxy)benzene in chemical reactions involves the activation of the ethynyl group and the aromatic ring. The ethynyl group can participate in π-π interactions and conjugation, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-ethynylbenzene: Lacks the phenoxy group, making it less versatile in coupling reactions.
4-Ethynylphenol: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
1-Bromo-4-(4-ethynylphenoxy)benzene: Similar structure but with a bromine atom, which can affect reactivity and reaction conditions.
Uniqueness: 1-Chloro-4-(4-ethynylphenoxy)benzene is unique due to the presence of both the ethynyl and phenoxy groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-chloro-4-(4-ethynylphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLSSGXQNECJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
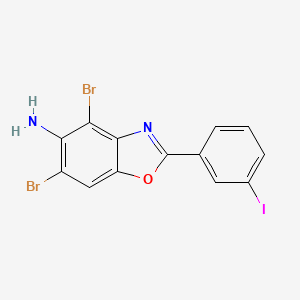
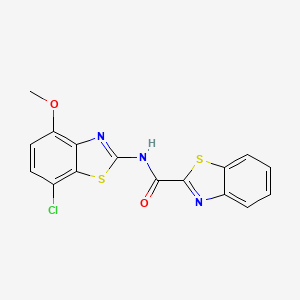
![rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)
![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)
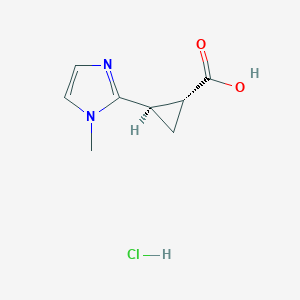
![2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2651482.png)
![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)
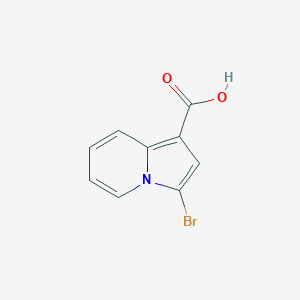
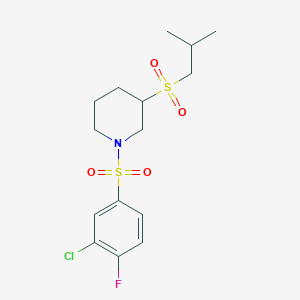
![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)
![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)
